molecular formula C18H20N2O5S B7711368 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B7711368
M. Wt: 376.4 g/mol
InChI Key: WGNSUOHLJMBEJD-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide: is a complex organic compound that features a benzodioxin ring system and a sulfonylamino group

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-13-3-6-15(7-4-13)26(22,23)20(2)12-18(21)19-14-5-8-16-17(11-14)25-10-9-24-16/h3-8,11H,9-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNSUOHLJMBEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Sulfonylamino Group: This step involves the reaction of the benzodioxin intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Acetamide Formation: The final step includes the acylation of the sulfonylamino intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated benzodioxin derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[methylphenyl]acetamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[methyl-(4-chlorophenyl)sulfonylamino]acetamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is unique due to the presence of both the benzodioxin ring and the sulfonylamino group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.

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